2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

Hydrogen bonding Drug-receptor interaction Physicochemical profiling

2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide (CAS 1354033-53-6) is a chiral α-amino amide derivative with defined (S,S) stereochemistry, consisting of an (S)-alaninamide core coupled to (S)-1-(pyrazin-2-yl)ethanamine via a secondary amide linkage. With molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol, topological polar surface area (TPSA) of 80.9 Ų, and a computed LogP of 0.001, this compound occupies a distinct physicochemical space characterized by balanced hydrophilicity and two hydrogen bond donors (primary amine NH₂ plus secondary amide NH).

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B11902911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)NC(=O)C(C)N
InChIInChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14)/t6?,7-/m0/s1
InChIKeyHZMRDLPQBUPAKG-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide – Chiral (S,S)-Configured Pyrazine α-Amino Secondary Amide for Medicinal Chemistry Procurement


2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide (CAS 1354033-53-6) is a chiral α-amino amide derivative with defined (S,S) stereochemistry, consisting of an (S)-alaninamide core coupled to (S)-1-(pyrazin-2-yl)ethanamine via a secondary amide linkage . With molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol, topological polar surface area (TPSA) of 80.9 Ų, and a computed LogP of 0.001, this compound occupies a distinct physicochemical space characterized by balanced hydrophilicity and two hydrogen bond donors (primary amine NH₂ plus secondary amide NH) . It belongs to a broader class of pyrazine-containing α-amino amides that have attracted attention as scaffolds for sodium channel blockers, sigma receptor ligands, and as synthetic intermediates for epithelial sodium channel (ENaC) inhibitor programs [1][2].

Why N-Alkylated Pyrazine Amide Analogs Cannot Substitute for 2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide in Structure-Activity Programs


The target compound's defining structural feature—a secondary amide NH—is systematically absent in the closest commercially available analogs, which are N-alkylated tertiary amides (e.g., N-methyl, N-isopropyl, N-cyclopropyl derivatives). This NH is not merely a peripheral substituent: it constitutes a critical hydrogen bond donor (HBD) that increases total HBD count from 1 to 2 relative to N-alkylated analogs . This difference directly impacts the compound's capacity to engage biological targets via hydrogen bonding, its physicochemical profile (LogP shifts from ~0.34 for the N-methyl tertiary amide to ~0.001 for the secondary amide), and its topological polar surface area (80.9 vs. 72.1 Ų) . Furthermore, the secondary amide NH serves as a synthetic handle for further N-functionalization—a derivatization route unavailable to tertiary amide analogs [1]. In the α-amino amide pharmacophore class, the (S)-configuration at the alanine α-carbon has been shown to confer stereospecific sigma-1 receptor binding preference, making stereochemical integrity a non-negotiable selection criterion [2]. Generic substitution with an N-alkylated or racemic analog therefore risks loss of target engagement, altered ADME properties, and blocked synthetic pathways.

Quantitative Differentiation Evidence: 2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide Versus Closest Analogs


Hydrogen Bond Donor Count: Target Secondary Amide Provides 2 HBD vs. 1 HBD in All N-Alkylated Tertiary Amide Analogs

The target compound possesses two hydrogen bond donors (primary amine NH₂ and secondary amide NH), whereas every N-alkylated analog in the series—including the N-methyl, N-isopropyl, and N-cyclopropyl derivatives—possesses only one HBD (the primary amine NH₂ exclusively), because N-alkylation eliminates the amide NH donor [1]. This additional HBD is critical for target engagement in binding pockets requiring bidentate hydrogen bonding and for establishing intermolecular interactions in crystal engineering and supramolecular assembly applications [2].

Hydrogen bonding Drug-receptor interaction Physicochemical profiling

Lipophilicity (LogP) Differentiation: Target Compound Is Substantially More Hydrophilic Than the N-Methyl Analog

The target compound exhibits a computed LogP of 0.001, indicating near-equal partitioning between octanol and water. By contrast, the N-methyl analog (CAS 1354025-38-9) has a computed LogP of 0.3432, representing a 0.34 log-unit increase in lipophilicity—equivalent to approximately 2.2-fold greater octanol partitioning . The N-cyclopropyl analog (CAS 1354026-15-5) has a computed XLogP3-AA of −0.4, placing it in a different lipophilicity regime entirely [1]. These differences arise directly from the presence (target) or absence (analogs) of the polar amide NH group.

Lipophilicity ADME prediction Solubility

Topological Polar Surface Area (TPSA): Target Compound Exhibits 12.2% Higher TPSA Than N-Methyl Analog

The target compound has a TPSA of 80.9 Ų, compared to 72.11 Ų for the N-methyl analog (CAS 1354025-38-9), a difference of +8.79 Ų (+12.2%) . The additional polar surface area is attributable to the secondary amide NH group. While TPSA values for all comparators in the series remain below typical oral bioavailability thresholds (commonly cited as <140 Ų for CNS penetration and <60–70 Ų for optimal intestinal absorption), the 12.2% difference is large enough to measurably influence passive membrane permeation rates [1].

Membrane permeability Polar surface area Bioavailability prediction

Molecular Weight Advantage: Target Compound Is the Lowest-MW Scaffold in the Pyrazine-Ethyl Propanamide Series

At 194.23 g/mol, the target compound is 14.03 g/mol lighter than the N-methyl analog (208.26 g/mol, CAS 1354025-38-9), 40.07 g/mol lighter than the N-cyclopropyl analog (234.30 g/mol, CAS 1354026-15-5), and 42.08 g/mol lighter than the N-isopropyl analog (236.31 g/mol, CAS 1354029-03-0) [1]. This represents a MW reduction of 7% to 18% relative to comparators, situating the target compound favourably within fragment-based drug discovery (FBDD) guidelines (MW < 250–300 Da) and providing superior atom economy for lead optimization campaigns where every dalton added by subsequent derivatization must be justified.

Fragment-based drug discovery Lead optimization Atom economy

Stereochemistry-Driven Sigma-1 Receptor Binding Preference: S-Configuration Favored in α-Amino Amide Class

In a systematic study of α-amino amide anticonvulsants, Pevarello et al. (1999) demonstrated that while sodium channel blocking activity was independent of stereochemistry, sigma-1 (σ₁) receptor binding was consistently favoured by an S-configuration on the aminoamide moiety across the compound series [1]. The target compound—with defined (S)-configuration at the alanine α-carbon and (S)-configuration at the pyrazin-2-ylethyl chiral center—embodies this stereochemical preference. Although the specific target compound was not among the individual leads reported in that study, the stereochemistry–activity relationship is a class-level property of the α-amino amide pharmacophore, and procurement of the (S,S)-enantiomer rather than a racemate or (R)-configured variant is essential for programs targeting sigma receptors [1][2].

Sigma receptor Stereospecific binding α-Amino amide pharmacophore

Secondary Amide NH Enables N-Functionalization Derivatization Routes Inaccessible to Tertiary Amide Analogs

The target compound's secondary amide linkage contains a reactive NH proton that can undergo N-alkylation, N-acylation, N-arylation (e.g., Buchwald–Hartwig coupling), or N-sulfonylation, providing synthetic access to a diverse array of tertiary amide derivatives [1]. In contrast, all N-alkylated analogs (N-methyl, N-isopropyl, N-cyclopropyl derivatives) are already tertiary amides and cannot be directly N-functionalized without first cleaving the existing N-substituent—a synthetic detour that adds 2–3 steps and reduces overall yield . This makes the target compound the preferred starting material for SAR exploration programs that require systematic variation of the amide nitrogen substituent.

Synthetic versatility Chemical derivatization Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for 2-Amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Low-MW, Dual-HBD Pyrazine Scaffolds

With a molecular weight of 194.23 g/mol—the lowest in its analog series—and two hydrogen bond donors, the target compound is ideally suited as a fragment hit or early lead scaffold in FBDD campaigns. Its MW advantage of 14–42 Da relative to N-alkylated analogs (Section 3, Evidence Item 4) provides critical headroom for property-guided molecular growth. The secondary amide NH offers a specific hydrogen bonding vector that can be detected by biophysical fragment screening methods (SPR, NMR, X-ray crystallography), as supported by the HBD count differentiation (Section 3, Evidence Item 1) .

Sigma-1 Receptor Ligand Development Requiring Defined (S,S) Stereochemistry

For programs targeting sigma-1 receptors, stereochemical integrity is paramount: class-level evidence from the α-amino amide series demonstrates that S-configuration at the aminoamide moiety is favoured for sigma-1 binding (Section 3, Evidence Item 5) [1]. The target compound, with its defined (S,S) configuration at both chiral centers, provides the requisite stereochemistry as a single enantiomer, eliminating the confounding effects of racemic mixtures on receptor binding assays and enabling clean SAR interpretation.

Epithelial Sodium Channel (ENaC) Inhibitor Intermediate Synthesis

The Boehringer Ingelheim patent WO2015018754A1 describes a series of pyrazine amides as ENaC inhibitors for respiratory disease indications [2]. The target compound's pyrazine-ethyl-amide architecture maps directly onto the core scaffold of this chemotype, and its secondary amide NH provides a functional handle for late-stage diversification to generate patent-exemplified derivatives. The compound's balanced LogP (0.001) and moderate TPSA (80.9 Ų) are consistent with the physicochemical profile sought for inhaled ENaC therapeutics where local lung retention is desired over systemic exposure (Section 3, Evidence Items 2 and 3).

Parallel Synthesis and SAR Library Generation via Amide N-Functionalization

The secondary amide NH of the target compound permits one-step N-alkylation, N-acylation, or N-arylation to generate diverse tertiary amide libraries for SAR exploration (Section 3, Evidence Item 6). By contrast, procurement of pre-formed N-alkylated analogs locks the user into a single structural variant; the target compound serves as a universal precursor that can be diversified into any N-substituted derivative, reducing the number of individual catalog compounds that must be purchased and inventoried [3]. This is particularly valuable for academic labs and small biotechs operating under budget constraints.

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